Strontium tin trioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Strontium tin trioxide, also known as Strontium stannate (IV), is a material that crystallizes in two forms: orthorhombic and cubic . The orthorhombic form has a Pnma space group , while the cubic form has a Pm-3m space group . The structure is three-dimensional .

Molecular Structure Analysis

In the orthorhombic structure, Sr2+ is bonded in an 8-coordinate geometry to eight O2- atoms . In the cubic structure, Sr2+ is bonded to twelve equivalent O2- atoms . There are a spread of Sr–O bond distances ranging from 2.52–2.89 Å .Physical And Chemical Properties Analysis

Strontium tin trioxide has a calculated bulk crystalline density of 6.13 g/cm3 for the orthorhombic form and 6.06 g/cm3 for the cubic form . The band gap is 1.764 eV for the orthorhombic form and 1.031 eV for the cubic form .科学的研究の応用

Adsorption of Radioactive Contaminants : Zhang et al. (2016) studied the competitive adsorption of strontium and cobalt onto tin antimonate, focusing on its application in removing major contaminants from low-level radioactive wastewaters in nuclear power plants. The study showed that the sorbent had a good affinity for both Sr(II) and Co(II) ions across a wide pH range, making it effective in water treatment processes in nuclear contexts (Zhang et al., 2016).

Water Splitting and Photoelectrochemical Applications : Maeda et al. (2011) investigated strontium niobium oxynitride (SrNbO2N) coated on fluorine-doped tin oxide glass as a photoelectrode for water splitting under visible light. This material, with a band gap of approximately 1.8 eV, demonstrated potential in photoelectrochemical applications, such as renewable energy production (Maeda et al., 2011).

Synthesis of Nanocomposites : A study by Loginov and Aparnev (2021) explored the synthesis of nanocomposites based on strontium stannate. They investigated the thermolysis of double strontium-tin(IV) hydroxide and its transition to the strontium stannate crystalline phase at high temperatures, providing insights into the material's potential in nanotechnology and materials science (Loginov & Aparnev, 2021).

Corrosion Studies in Alloys : Bullock and Tiedemann (1980) reported on the corrosion properties of a strontium-tin-aluminum-lead alloy, comparing it with other materials for potential use in lead-acid batteries. This study highlighted the role of strontium in improving the electrochemical characteristics of alloys (Bullock & Tiedemann, 1980).

Ion Exchange Chromatography and Radioisotope Isolation : Stella et al. (1990) examined the use of a form of tin dioxide for ion exchange chromatography to isolate strontium radioisotopes from fission products. This research is relevant in the context of nuclear waste management and environmental monitoring (Stella et al., 1990).

将来の方向性

Strontium-based nanoparticles, including those of Strontium tin trioxide, have gained interest in the field of medicine and dentistry due to their similar property with calcium . They have also been found to be efficient in the removal of toxic contaminants from industrial wastewater . Future research may focus on these areas and potentially uncover more applications for Strontium tin trioxide.

特性

IUPAC Name |

strontium;dioxido(oxo)tin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Sr/q;2*-1;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMRNJFVXQXUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

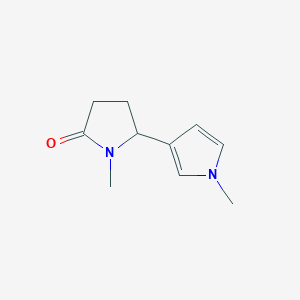

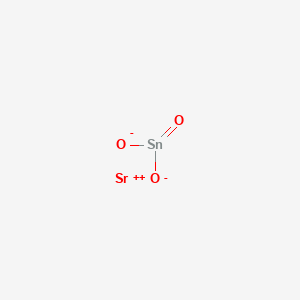

[O-][Sn](=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

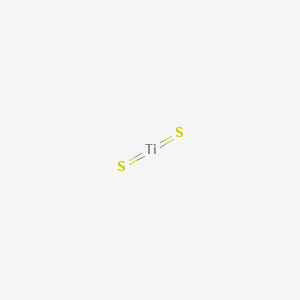

O3SnSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium tin trioxide | |

CAS RN |

12143-34-9 |

Source

|

| Record name | Strontium tin oxide (SrSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。